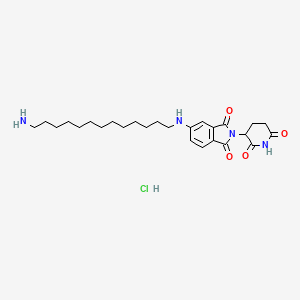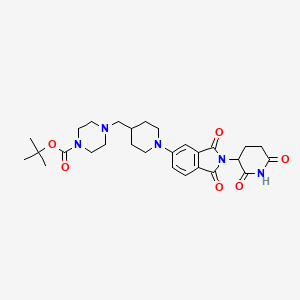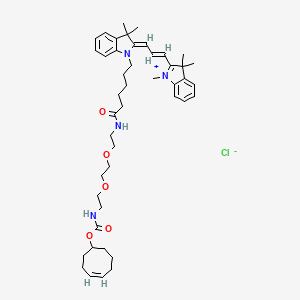
Cy3-PEG2-TCO4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3-PEG2-TCO4 is a derivative of Cyanine 3 (Cy3) dye, which includes two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is primarily used in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG2-TCO4 involves the conjugation of Cyanine 3 dye with polyethylene glycol units and a trans-cyclooctene group. The reaction typically proceeds under mild conditions to preserve the functional groups’ integrity. The process involves:
Activation of Cyanine 3 dye: The dye is activated using a suitable activating agent.
PEGylation: The activated dye is then reacted with polyethylene glycol units to form Cy3-PEG2.
TCO Conjugation: Finally, the PEGylated dye is conjugated with trans-cyclooctene to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using chromatography techniques to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
化学反应分析
Types of Reactions
Cy3-PEG2-TCO4 primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules.
Conditions: The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to preserve the functional groups’ integrity
Major Products
The major product of the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable adduct, which can be used for various bioorthogonal applications .
科学研究应用
Cy3-PEG2-TCO4 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living cells.
Medicine: Utilized in imaging and diagnostic applications, particularly in fluorescence imaging.
Industry: Applied in the development of advanced materials and nanotechnology
作用机制
Cy3-PEG2-TCO4 exerts its effects through the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. The TCO moiety reacts with the tetrazine group, forming a stable adduct. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
相似化合物的比较
Similar Compounds
Cy3-PEG2-TCO: Similar to Cy3-PEG2-TCO4 but with fewer PEG units.
Sulfo-Cy3-PEG2-TCO: Contains a sulfonate group, increasing its solubility in water.
Uniqueness
This compound is unique due to its combination of Cyanine 3 dye, two polyethylene glycol units, and a trans-cyclooctene moiety. This combination provides enhanced solubility, stability, and specificity in bioorthogonal reactions compared to other similar compounds .
属性
分子式 |
C45H63ClN4O5 |
|---|---|
分子量 |
775.5 g/mol |
IUPAC 名称 |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h6-7,13-16,18,21-26,35H,8-12,17,19-20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b7-6+; |
InChI 键 |
NUZASIFMYCEXGJ-UHDJGPCESA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
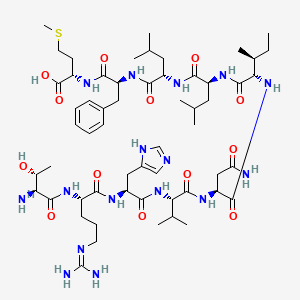
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
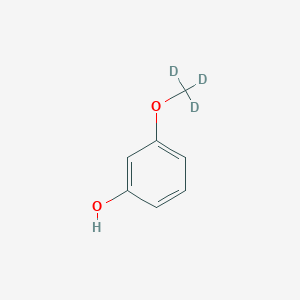
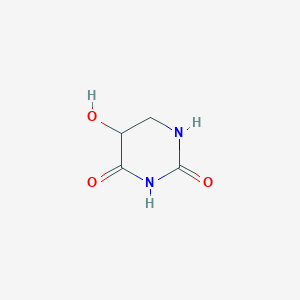

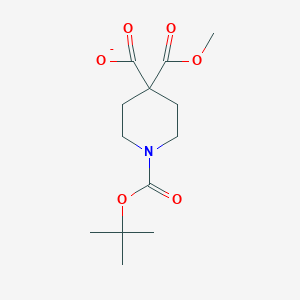
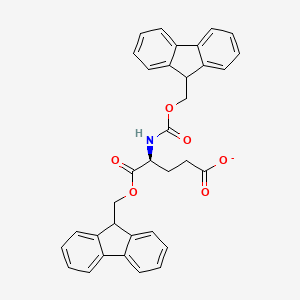
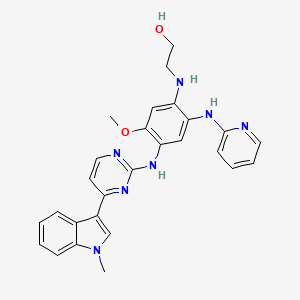
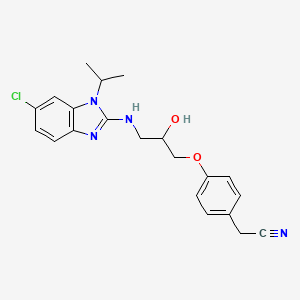
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
